BC8-15

PDE4 inhibition PDE8 inhibition IC50 comparison

BC8-15 is a dual PDE4/8 inhibitor (IC50 0.22/0.28 µM) that uniquely elevates testosterone/progesterone in Leydig cells, a function neither PDE4-selective nor PDE8-selective inhibitors replicate. - >10-fold progesterone increase in MA-10 cells vs. control - Dose-dependent testosterone elevation at 10-40 µM in primary Leydig cells - Essential for PDE8-competent steroidogenesis models Supplied as ≥98% pure powder, soluble in DMSO (20 mg/mL). Standard pack sizes available for immediate shipment.

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
Cat. No. B12040021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC8-15
Molecular FormulaC18H15N5O2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O
InChIInChI=1S/C18H15N5O2/c1-2-15-21-22-16-13-8-3-4-9-14(13)20-18(23(15)16)19-12-7-5-6-11(10-12)17(24)25/h3-10H,2H2,1H3,(H,19,20)(H,24,25)
InChIKeyINDKHRIZOIEPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BC8-15 PDE4/8 Dual Inhibitor


BC8-15 (CAS 950385-77-0) is a synthetic small molecule inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8) that emerged from a yeast-based high-throughput screen of 222,711 compounds [1]. It is chemically designated as 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid with molecular formula C18H15N5O2 and molecular weight 333.34 g/mol . BC8-15 is supplied as a powder with purity ≥98% (HPLC) and demonstrates solubility of 20 mg/mL in DMSO .

Workflow

cAMP signaling studies in tissues co-expressing PDE4 and PDE8

Selection

Requires simultaneous PDE4/PDE8 inhibition; PDE4‑ or PDE8‑selective tools alone do not replicate reported steroidogenesis elevation

Format

≥98% HPLC powder; DMSO-soluble for concentrated stock preparation

BC8-15: Irreplaceable Dual PDE4/8 Inhibition


Pharmacological dissection of steroidogenic pathways reveals that neither PDE4-selective inhibition (e.g., rolipram) nor PDE8-selective inhibition alone recapitulates the full biological effect of BC8-15. In wild-type mouse Leydig cells, rolipram fails to elevate testosterone production, whereas BC8-15 produces dose-dependent increases at both 10 µM and 40 µM [1]. Conversely, the potent PDE8-selective inhibitor PF-04957325 (IC50 0.7 nM for PDE8A) demonstrates high target potency but lacks the PDE4 co-inhibition activity that the BC8-15 primary study identified as mechanistically essential for maximal steroidogenesis elevation . Substitution with structural analogs such as BC8-15A or BC8-15C also fails: BC8-15C retains PDE4 activity but loses PDE8 inhibition, resulting in negligible progesterone release in MA-10 Leydig tumor cells, while BC8-15A shows attenuated dual activity and only a five-fold increase in progesterone versus BC8-15's >10-fold elevation [1].

Target
Substitute
Risk
BC8‑15 (dual PDE4/8)
Rolipram (PDE4‑selective)
PDE4 inhibition alone may not elevate testosterone in wild‑type Leydig cells; functional endpoint may not replicate
BC8‑15
PF‑04957325 (ultra‑selective PDE8)
Lack of PDE4 co‑inhibition may limit cAMP modulation in multi‑PDE tissues; steroidogenesis endpoint may differ
BC8‑15
BC8‑15A / BC8‑15C (structural analogs)
BC8‑15C lacks PDE8 activity; BC8‑15A shows attenuated dual potency; both may alter pathway‑response attribution

BC8-15 Comparative Evidence


Dual PDE4/8 Inhibition Potency

BC8-15 inhibits PDE8A with IC50 = 0.28 µM (280 nM) and PDE4A with IC50 = 0.22 µM (220 nM), demonstrating balanced dual inhibition [1]. In contrast, the clinical PDE4 inhibitor apremilast exhibits PDE4 IC50 = 140 nM but lacks any PDE8 activity [2]; rolipram, the classical PDE4-selective tool compound, has PDE4 IC50 = 0.8 µM (800 nM) with no PDE8 inhibition [3]; and PF-04957325, a potent PDE8-selective inhibitor, shows PDE8A IC50 = 0.7 nM but negligible PDE4 activity . BC8-15 thus provides the unique dual-target profile among commercially available PDE tool compounds.

Dual PDE4/8 Inhibition Potency
Cross‑study comparable
BC8‑15 PDE8A IC₅₀ 0.28 µM, PDE4A 0.22 µM vs. Apremilast PDE4 140 nM, Rolipram 0.8 µM, PF‑04957325 PDE8A 0.7 nM
Balanced dual inhibition supports PDE4/8 co‑dependent cAMP signaling studies
Recombinant human PDE assays; IC₅₀ values approximate Kᵢ
PDE4 inhibition PDE8 inhibition IC50 comparison dual inhibitor steroidogenesis

Steroidogenesis Elevation vs. Rolipram

In primary Leydig cells isolated from wild-type mice, BC8-15 produced dose-dependent elevation of testosterone release, whereas the PDE4-selective inhibitor rolipram produced no detectable increase [1]. At 10 µM and 40 µM, BC8-15 elevated testosterone production significantly; in PDE8A−/−/B−/− knockout cells (lacking PDE8), both BC8-15 and rolipram produced approximately two-fold increases in testosterone production, confirming that PDE8 inhibition is essential for the functional effect in wild-type cells [1]. In MA-10 Leydig tumor cells, BC8-15 increased progesterone release by >10-fold compared to untreated controls, while rolipram had little or no effect [1].

Steroidogenesis vs. Rolipram
Head‑to‑head
BC8‑15 >10‑fold progesterone increase in MA‑10 cells; rolipram negligible effect
Functional steroidogenesis endpoint in Leydig cells requires dual PDE4/8 inhibition
Primary mouse Leydig cells, 3 h treatment; MA‑10 cells 2 h, ELISA
testosterone Leydig cells steroidogenesis functional assay primary cells

SAR vs. BC8-15A and BC8-15C

Structure-activity relationship analysis of BC8-15 and its commercially available derivatives reveals critical pharmacophore features. BC8-15A (ethyl→methyl substitution on triazole ring) displays reduced potency against both PDE4A and PDE8A [1]. BC8-15C (carboxyl group modification) shows severely reduced PDE8A inhibition while retaining PDE4A activity, and is instead a potent PDE11A inhibitor (IC50 = 0.08 µM) [1][2]. BC8-15 itself demonstrates weak activity against PDE7A (IC50 = 6.46 µM, 23-fold less than PDE4A) and moderate activity against PDE10A and PDE11A (IC50 = 1.2–1.6 µM) [1][2].

SAR vs. BC8‑15A/C
Direct comparison
BC8‑15C PDE11A IC₅₀ 0.08 µM, PDE8A inactive; BC8‑15 PDE8A 0.28 µM
BC8‑15C lacks PDE8 activity and serves as PDE11A‑selective control; structural modification alters isoform selectivity
Recombinant human PDE panel; BC8‑15A methyl substitution reduces dual potency
SAR structural derivatives selectivity PDE11A pharmacophore

Selectivity Profile vs. PF-04957325

BC8-15 exhibits a distinct PDE family selectivity profile compared to the ultra-selective PDE8 inhibitor PF-04957325. BC8-15 demonstrates significant activity against PDE4A, PDE8A, PDE10A, and PDE11A, with weak activity against PDE7A and minimal activity against PDE1, PDE2, PDE3, PDE5, and PDE9 [1]. In contrast, PF-04957325 is exquisitely selective for PDE8A/B (IC50 = 0.7/0.3 nM) with minimal activity against other PDE families . The non-selective PDE8 inhibitor dipyridamole inhibits PDE8 with IC50 = 4.5 µM but also inhibits multiple other PDE isoforms [2]. BC8-15 occupies a middle ground: broader than PF-04957325 but more focused than dipyridamole.

Selectivity vs. PF‑04957325
Cross‑study comparable
BC8‑15 inhibits PDE4A/8A/10A/11A (0.22–1.6 µM); PF‑04957325 PDE8A 0.7 nM, >10,000‑fold selective
Broader PDE family coverage supports multi‑PDE tissue cAMP studies; ultra‑selective probe may miss co‑regulation
Recombinant human PDE panel; minimal activity against PDE1/2/3/5/9
selectivity PDE panel off-target PF-04957325 dipyridamole

Purity and Solubility Specifications

BC8-15 is supplied with purity ≥98% (HPLC) and demonstrates DMSO solubility of 20 mg/mL, enabling preparation of stock solutions up to 60 mM (calculated from MW 333.34) . This solubility profile is comparable to or exceeds that of many research-grade PDE inhibitors: rolipram shows DMSO solubility of ~25 mg/mL, while PF-04957325 requires specialized formulation for in vivo studies . BC8-15 powder is stable at -20°C for 3 years and 4°C for 2 years; DMSO stock solutions are stable at -80°C for 6 months .

Purity & Solubility
Vendor specification
≥98% HPLC; DMSO solubility supports 60 mM stock solutions
Consistent quality enables reproducible IC₅₀ determination across laboratories
Stability: powder -20°C/3 years; stock -80°C/6 months
purity HPLC solubility DMSO quality control vendor

BC8-15 Application Scenarios


Steroidogenesis in Wild-Type Leydig Cells

BC8-15 is uniquely suited for studies requiring functional elevation of testosterone or progesterone production in wild-type Leydig cells. In primary mouse Leydig cells, BC8-15 produces dose-dependent testosterone increases at 10–40 µM, whereas PDE4-selective rolipram shows no effect [1]. In MA-10 Leydig tumor cells, BC8-15 elevates progesterone >10-fold compared to untreated controls, while rolipram and BC8-15C (PDE4-active only) have negligible effects [1]. This functional activity depends on concurrent PDE8 and PDE4 inhibition, making BC8-15 essential for experiments in PDE8-competent cellular backgrounds.

PDE4 vs. PDE8 Dissection with Chemical Toolkit

Investigators can use BC8-15 alongside its structural derivative BC8-15C to parse PDE4- versus PDE8-mediated effects. BC8-15 inhibits both PDE4A (IC50 0.22 µM) and PDE8A (IC50 0.28 µM); BC8-15C retains PDE4A activity (IC50 0.13 µM) but has minimal PDE8 inhibition and is instead a potent PDE11A inhibitor (IC50 0.08 µM) [1][2]. Parallel treatment with BC8-15 and BC8-15C in cell-based assays enables attribution of observed phenotypes to PDE8 inhibition (absent in BC8-15C) versus PDE4/PDE11A inhibition (present in BC8-15C).

cAMP Signaling in Multi-PDE Tissues

BC8-15 inhibits four cAMP-specific PDE families (PDE4, PDE8, PDE10A, PDE11A) with IC50 values ranging from 0.22–1.6 µM, while sparing PDE1, PDE2, PDE3, PDE5, and PDE9 [1]. This profile is ideal for examining cAMP signaling in tissues with complex PDE expression patterns, such as testis, adrenal gland, or immune cells, where single-target inhibition may produce incomplete pathway modulation. PF-04957325 provides ultra-selective PDE8 inhibition (0.7 nM) but lacks activity against PDE4/10A/11A, making BC8-15 the appropriate choice when broader cAMP-PDE coverage is desired [2].

SAR and Pharmacophore Studies

BC8-15's triazoloquinazoline scaffold and defined SAR make it a reference compound for PDE4/8 inhibitor development. The ethyl group on the triazole ring is essential for dual PDE4/8 potency (BC8-15A's methyl substitution reduces both activities), while the carboxyl group on the phenyl ring is critical for PDE8A inhibition but dispensable for PDE4A activity (BC8-15C lacks PDE8 inhibition) [1]. Researchers developing novel PDE inhibitors can use BC8-15 as a benchmark dual-target control in selectivity panels and functional assays.

Application
Selection Property
Validation Focus
Steroidogenesis in wild‑type Leydig cells
PDE8‑competent cellular background
Testosterone / progesterone endpoint elevation
PDE4 vs PDE8 pathway dissection
Parallel treatment with BC8‑15 and BC8‑15C
Phenotype attribution via differential PDE inhibition
cAMP signaling in multi‑PDE tissues
Broad PDE4/8/10/11 coverage
cAMP modulation compared to single‑target inhibitors
SAR and pharmacophore studies
Triazoloquinazoline scaffold with defined SAR
Benchmark dual‑target control for PDE inhibitor panels

Technical Documentation Hub

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34 linked technical documents
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